3-Methylnonadecanoic acid
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Overview
Description
3-Methylnonadecanoic acid is a long-chain fatty acid belonging to the class of organic compounds known as long-chain fatty acids. These fatty acids have an aliphatic tail that contains between 13 and 21 carbon atoms. The molecular formula of this compound is C20H40O2, and it is a weakly acidic compound based on its pKa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylnonadecanoic acid can be achieved through various organic reactions. One common method involves the oxidation of the corresponding alcohol, 3-Methylnonadecanol, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the hydrolysis of the corresponding ester, 3-Methylnonadecanoate, using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale oxidation of 3-Methylnonadecanol using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methylnonadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alcohol, 3-Methylnonadecanol.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
3-Methylnonadecanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 3-Methylnonadecanoic acid involves its interaction with various molecular targets and pathways. It can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may interact with cell membrane components, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
3-Methylnonadecanoic acid can be compared with other long-chain fatty acids such as:
Nonadecanoic acid (C19H38O2): Similar structure but lacks the methyl group at the third carbon.
Eicosanoic acid (C20H40O2): Similar carbon chain length but lacks the methyl group.
2-Methylnonadecanoic acid (C20H40O2): Similar structure but the methyl group is at the second carbon
The presence of the methyl group at the third carbon in this compound imparts unique chemical and physical properties, making it distinct from its analogs .
Properties
CAS No. |
60787-52-2 |
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Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
3-methylnonadecanoic acid |
InChI |
InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20(21)22/h19H,3-18H2,1-2H3,(H,21,22) |
InChI Key |
YNCNBPRTZWYLGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CC(=O)O |
Origin of Product |
United States |
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